molecular formula C22H18N2O4 B10894465 N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10894465
M. Wt: 374.4 g/mol
InChI Key: NATUNDMISLRSHJ-YDZHTSKRSA-N
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Description

N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2,4-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as an enzyme inhibitor and in drug design.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (–NHN=CH–) in the Schiff base, which can coordinate with metal ions. The compound’s biological activities are thought to be related to its ability to interact with specific enzymes or receptors, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’~2~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’~2~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the naphtho[2,1-b]furan moiety, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form complexes with metal ions, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-16-9-7-15(20(11-16)27-2)13-23-24-22(25)21-12-18-17-6-4-3-5-14(17)8-10-19(18)28-21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

NATUNDMISLRSHJ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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